N-ethyl-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide
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Overview
Description
N-ETHYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the quinoline moiety in its structure makes it a valuable compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-hydroxyquinoline with ethylating agents to introduce the ethyl group. This is followed by the sulfonation of the benzene ring using sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The final step involves the coupling of the quinoline derivative with the sulfonamide group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the quinoline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-ETHYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-ETHYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonamide group can inhibit enzymes involved in critical biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Acetylquinoline Derivatives: Known for their antimicrobial and anticancer activities.
4-Hydroxy-2-quinolones: Display unique biological activities and are used in drug research.
8-Hydroxyquinoline Derivatives: Possess broad-ranging pharmacological potential.
Uniqueness
N-ETHYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of the quinoline and sulfonamide moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H20N2O3S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-ethyl-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C19H20N2O3S/c1-3-21(25(23,24)17-10-8-14(2)9-11-17)13-16-12-15-6-4-5-7-18(15)20-19(16)22/h4-12H,3,13H2,1-2H3,(H,20,22) |
InChI Key |
FGIJTIMBXJJFDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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